molecular formula C10H13NO2S B14810820 5-Cyclopropoxy-2-methoxy-3-(methylthio)pyridine

5-Cyclopropoxy-2-methoxy-3-(methylthio)pyridine

Cat. No.: B14810820
M. Wt: 211.28 g/mol
InChI Key: KZEVGISAWIPJPL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methoxy-3-(methylsulfanyl)pyridine is a heterocyclic compound with the molecular formula C10H13NO2S This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, methoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methoxy-3-(methylsulfanyl)pyridine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine precursor followed by methoxylation and methylsulfanylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure the compound’s purity and consistency for research applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methoxy-3-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and methylsulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or thiolates can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopropoxy-2-methoxy-3-(methylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxy-3-(methylsulfanyl)pyridine involves its interaction with various molecular targets. The compound’s unique substituents allow it to engage in specific binding interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(methylsulfanyl)pyridine: Lacks the cyclopropoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-3-(methylsulfanyl)pyridine: Similar structure but without the cyclopropoxy group, leading to different chemical properties.

Uniqueness

5-Cyclopropoxy-2-methoxy-3-(methylsulfanyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxy-3-methylsulfanylpyridine

InChI

InChI=1S/C10H13NO2S/c1-12-10-9(14-2)5-8(6-11-10)13-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

KZEVGISAWIPJPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)OC2CC2)SC

Origin of Product

United States

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